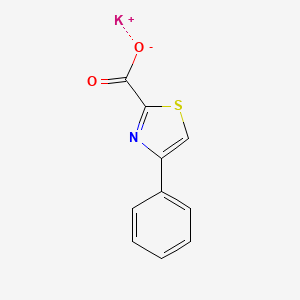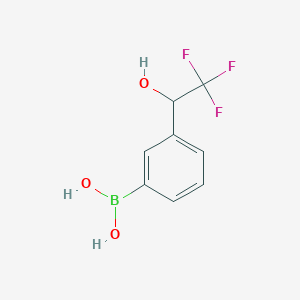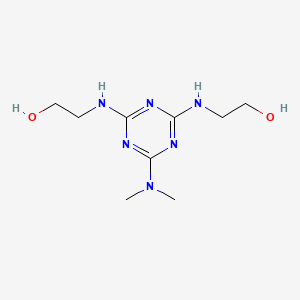
2,5-Difluoro-4-hydroxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Difluoro-4-hydroxybenzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a benzene ring, along with a hydrazide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-hydroxybenzohydrazide typically involves the reaction of 2,5-difluorobenzoic acid with hydrazine hydrate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
2,5-Difluorobenzoic acid+Hydrazine hydrate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Difluoro-4-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,5-difluoro-4-oxobenzohydrazide.
Reduction: Formation of 2,5-difluoro-4-aminobenzohydrazide.
Substitution: Formation of various substituted benzohydrazides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Difluoro-4-hydroxybenzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is used in the development of advanced materials with specific properties, such as fluorescence and conductivity.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Difluoro-4-hydroxybenzohydrazide involves its interaction with specific molecular targets. The hydroxyl and hydrazide groups can form hydrogen bonds with proteins and enzymes, leading to inhibition or modulation of their activity. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable tool in drug design and development.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluoro-2-hydroxybenzohydrazide
- 4-Bromo-2-hydroxybenzohydrazide
- 5-Fluoro-2-hydroxybenzohydrazide
Uniqueness
2,5-Difluoro-4-hydroxybenzohydrazide is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. The fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications compared to its mono-fluorinated or non-fluorinated counterparts.
Propiedades
Fórmula molecular |
C7H6F2N2O2 |
|---|---|
Peso molecular |
188.13 g/mol |
Nombre IUPAC |
2,5-difluoro-4-hydroxybenzohydrazide |
InChI |
InChI=1S/C7H6F2N2O2/c8-4-2-6(12)5(9)1-3(4)7(13)11-10/h1-2,12H,10H2,(H,11,13) |
Clave InChI |
YLDCHRQLYXFIBM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)O)F)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Methoxy-8-[(pent-1-en-3-yl)oxy]anthracene-9,10-dione](/img/structure/B13127845.png)










